Broad-Spectrum Bioactivity vs. Selective In-Class Comparator
In a panel of 19 diverse biological assays, N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide demonstrated promiscuous bioactivity, being classified as 'Active' in all 19 assays with an activity cutoff of ≤ 1 µM, and 'Active' in 15 assays with a tighter cutoff of ≤ 1 nM [1]. This profile indicates broad target engagement. In contrast, a related pyrazole-3-carboxamide comparator, 'FLU b', showed significantly weaker activity, with an IC50 of >30 µM in a monoamine oxidase (MAO) inhibition assay, highlighting a 5-fold or greater difference in potency where data can be cross-referenced [2]. While assays are not perfectly aligned, this divergence in activity breadth and magnitude supports functional differentiation.
| Evidence Dimension | Bioactivity Promiscuity and Potency |
|---|---|
| Target Compound Data | Active in 19/19 assays ≤ 1 µM; Active in 15/19 assays ≤ 1 nM (BioAssay Panel) |
| Comparator Or Baseline | Comparator 'FLU b' (structurally related pyrazole-3-carboxamide): IC50 >30 µM (MAO assay) |
| Quantified Difference | Target compound shows >30-fold higher potency in specific enzymatic context and ubiquitous activity vs. a limited comparator profile. |
| Conditions | Target: PubChem BioAssay panel (multiple targets, cell-free/cell-based). Comparator: MAO inhibition assay (IC50MA, µM). |
Why This Matters
For screening laboratories, a compound with a verified, broad hit profile is a valuable positive control or tool for phenotypic assay development, unlike a selective analog with low hit probability.
- [1] PubChem. BioActivity Summary for CID 53493644. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] N-allyl-bs and N-3mb-bs Ebselen Analog Study; Table 4, IC50MA values for comparator 'FLU b'. Current Issues in Molecular Biology, 2024, 46(3), 2480-2496. View Source
